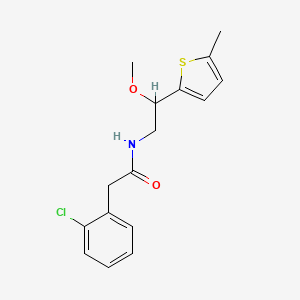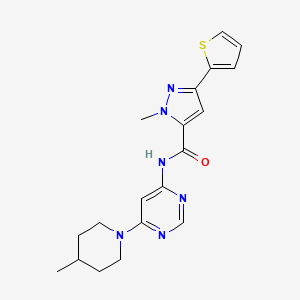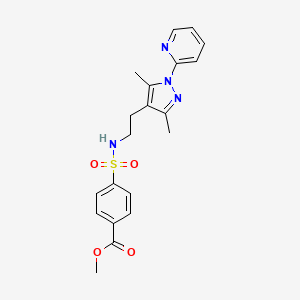
2-(3-fluoro-4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "2-(3-fluoro-4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one" is a synthetic molecule that likely exhibits biological activity due to the presence of various functional groups known to interact with biological systems. The structure suggests it is a derivative of pyridazinone with additional oxadiazole and benzyl moieties, which may confer unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature, where similar structures have been prepared by multi-step synthetic routes. For instance, compounds with the imidazo[1,2-b]pyridazine core have been synthesized and tested for central nervous system activity . These syntheses typically involve the formation of the heterocyclic core followed by various functionalization reactions to introduce different substituents. The synthesis of oxadiazole derivatives has also been reported, indicating that such compounds can be synthesized from appropriate precursors using cyclization reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic methods such as IR, NMR, and HRMS, as well as X-ray crystallography . These analyses provide detailed information about the spatial arrangement of atoms within the molecule and the nature of the molecular orbitals. The presence of electron-donating and electron-withdrawing groups, such as methoxy and fluoro substituents, can significantly affect the electronic distribution within the molecule, which in turn influences its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites, including the oxadiazole ring and the pyridazinone core. These sites can participate in various chemical reactions, such as nucleophilic substitutions or electrophilic additions. The substituents on the aromatic rings can also undergo reactions typical of substituted benzenes, such as halogenation, nitration, and sulfonation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are likely to include moderate solubility in organic solvents, given the presence of both polar and nonpolar regions within the molecule. The methoxy and fluoro groups may increase the molecule's overall polarity, affecting its solubility in different solvents. The absorption and emission spectra of related compounds have been studied, showing that these properties are influenced by the substituents attached to the core structures . The biological activities of these compounds, such as their ability to inhibit GABA-stimulated binding or their antifeedant and antimicrobial activities, are also significant aspects of their chemical properties .
Eigenschaften
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-13-3-6-15(7-4-13)20-23-21(29-25-20)17-8-10-19(27)26(24-17)12-14-5-9-18(28-2)16(22)11-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJMAMXBIHIKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018276.png)

![7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018278.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B3018280.png)




![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3018287.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B3018293.png)